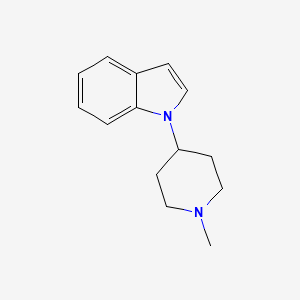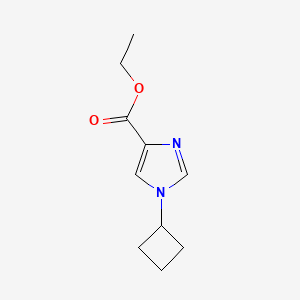
ethyl 1-cyclobutylimidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group and an ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-cyclobutylimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with glyoxal in the presence of ammonium acetate, followed by esterification with ethanol. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing by-products and ensuring consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of ethyl 1-cyclobutylimidazole-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules. The cyclobutyl group and ethyl ester moiety can modulate the compound’s solubility and binding affinity, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
- 1-Cyclobutyl-1H-imidazole-4-carboxylic acid hydrochloride
- 1-Isobutyl-1H-imidazole-4-carboxylic acid hydrochloride
- 1-Cyclopentyl-1H-imidazole-4-carboxylic acid hydrochloride
Comparison: 1-Cyclobutyl-1H-imidazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
ethyl 1-cyclobutylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-6-12(7-11-9)8-4-3-5-8/h6-8H,2-5H2,1H3 |
Clé InChI |
HTEAIMZHOAJKLG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(C=N1)C2CCC2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
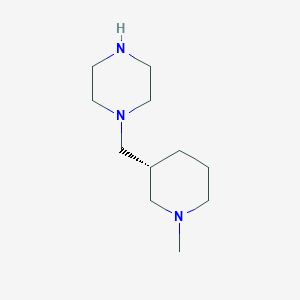
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propan-1-ol](/img/structure/B8635711.png)
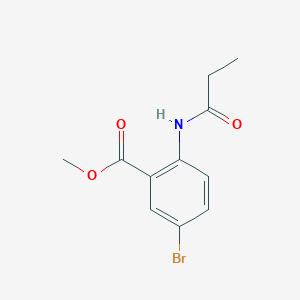
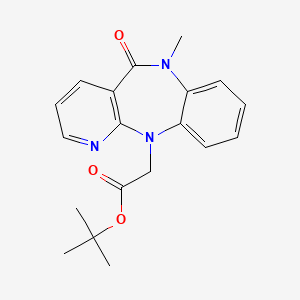
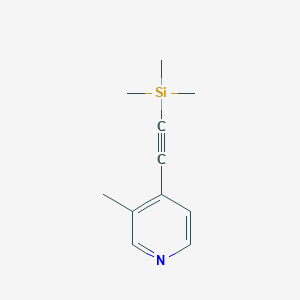

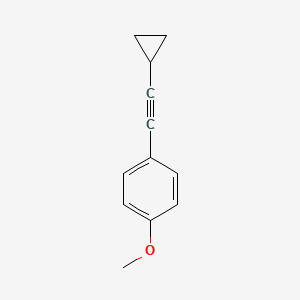
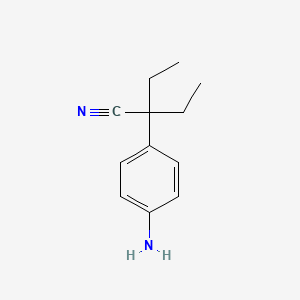
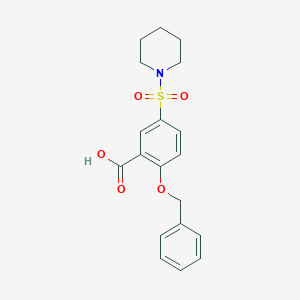
![3-Bromo-8,8-dimethyl-8H-indolo[3,2,1-de]acridine](/img/structure/B8635761.png)
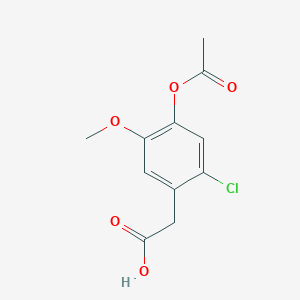
![Methyl[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B8635786.png)
![1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B8635794.png)
